molecular formula C11H13ClN2 B045538 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine CAS No. 1203-95-8

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Cat. No. B045538
CAS RN: 1203-95-8
M. Wt: 208.69 g/mol
InChI Key: PPPQHAMKVHECAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine involves complex chemical reactions and methodologies. For instance, the synthesis and study of antimicrobial activity of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were achieved through cyclization of corresponding 1-(2-(1H-indol-3-yl) ethyl)-3-phenylthiourea with 2-bromoacetophenone, highlighting the compound's potential in antimicrobial applications (Kumbhare et al., 2013). Moreover, the efficient synthesis of N-methyl-2-[5-substituted-1H-indole-3-yl]ethanamines, metabolites of tryptans, through a straightforward method emphasizes the simplicity and efficiency of isolating similar derivatives as free bases (Mittapelli et al., 2009).

Molecular Structure Analysis

The crystal and electronic structure of compounds related to 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine has been a subject of interest. For example, the study on the crystal structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine provided insights into the molecular arrangement and interactions within similar compounds, highlighting intermolecular C—H...O hydrogen bonds and π-π stacking interactions (Aydın et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine derivatives can yield various compounds with distinct properties. The synthesis of 5-chloro-1-methyl-4-nitroimidazole from diethyl ethaneioate through amination, cyclization, salt formation, and nitration processes is one example, demonstrating the versatility and reactivity of indole derivatives (Fu-you, 2009).

Physical Properties Analysis

The physical properties of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine and its derivatives can be studied through spectral and structural evaluations. The synthesis and structural evaluation of 5-methyl-6-acetyl substituted indole and gramine, involving Diels-Alder cycloaddition, acid-catalyzed cyclization, and Mannich reaction, offer insights into their molecular structures and physical interactions (Kukuljan et al., 2016).

Chemical Properties Analysis

The chemical properties of compounds in the 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine family are influenced by their unique structures. Studies such as the synthesis and spectral identification of Schiff bases with a 2-(piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine moiety as pancreatic lipase inhibitors highlight the potential biochemical applications and chemical reactivity of these compounds (Warad et al., 2020).

Scientific Research Applications

  • Antibacterial and Antifungal Activity: Derivatives of 2-(1H-indol-3-yl)ethanamine have shown promising antibacterial and antifungal activities against various bacteria and fungi. This includes compounds like 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives (R. Kumbhare et al., 2013).

  • Restoration of Antibacterial Activity: Some derivatives, such as 1-(1H-Indol-3-yl)ethanamine, have been effective in restoring the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones, suggesting a new strategy in antibacterial treatment (A. Héquet et al., 2014).

  • Crystal Structure Analysis: The crystal structure of certain derivatives, like N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, has been analyzed, showing a planar ring system with intermolecular C-H...O hydrogen bonds (A. Aydın et al., 2017).

  • Synthesis of Indole Derivatives: Studies have demonstrated the synthesis of various indole derivatives using 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine or related compounds, which are important in medicinal chemistry (H. Yi et al., 2005).

  • Novel Asymmetric Synthesis: Research has presented novel methods for the asymmetric synthesis of derivatives like (S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-1-yl) ethanamine, with high yield and stereoselectivity, which are significant for pharmaceutical applications (Yang Jia-li, 2015).

  • Catalytic Activity: Some studies focus on the catalytic activity of compounds derived from 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine in chemical reactions, such as Pd(II) catalyzed N-oxidation processes (Dakshayani Shankarlingaiah et al., 2015).

Safety And Hazards

“2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine” is classified as an irritant .

properties

IUPAC Name

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPQHAMKVHECAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352352
Record name 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

CAS RN

1203-95-8
Record name 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AW Baggett, Z Cournia, MS Han, G Patargias… - …, 2012 - Wiley Online Library
CK‐666 (1) is a recently discovered small‐molecule inhibitor of the actin‐related protein 2/3 (Arp2/3) complex, a key actin cytoskeleton regulator with roles in bacterial pathogenesis and …

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